4-({[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid
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Overview
Description
4-({[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid is a complex organic compound that features a unique combination of functional groups, including a cyano group, a furan ring, a pyrimidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting cyanothioacetamide with furfural under basic conditions to form the 5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine intermediate.
Introduction of the benzoic acid moiety: The intermediate is then reacted with a suitable benzoic acid derivative, such as 4-(bromomethyl)benzoic acid, under nucleophilic substitution conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-({[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative under mild oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-({[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential analgesic activity.
Materials Science: The unique combination of functional groups in this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with various protein targets, including cyclooxygenases COX-1 and COX-2, makes it a valuable tool for studying biochemical pathways and disease mechanisms.
Mechanism of Action
The mechanism of action of 4-({[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid involves its interaction with specific molecular targets. For example, its analgesic activity is believed to be mediated through the inhibition of cyclooxygenases COX-1 and COX-2, which are enzymes involved in the production of pro-inflammatory prostaglandins . The compound’s ability to bind to these enzymes and inhibit their activity results in reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Cyano-{4-(fur-2-yl)-1,4-dihydropyridin-3-yl}carboxamido)benzoic acid
- 5-Cyano-furan-2-carboxylic acid
- 2-Amino-5-methylbenzoic acid
Uniqueness
4-({[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid is unique due to its combination of a cyano group, a furan ring, a pyrimidine ring, and a benzoic acid moiety. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for various scientific research applications .
Properties
Molecular Formula |
C17H11N3O4S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[[5-cyano-4-(furan-2-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C17H11N3O4S/c18-8-12-14(13-2-1-7-24-13)19-17(20-15(12)21)25-9-10-3-5-11(6-4-10)16(22)23/h1-7H,9H2,(H,22,23)(H,19,20,21) |
InChI Key |
XIYVSMYOKMXTNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=O)NC(=N2)SCC3=CC=C(C=C3)C(=O)O)C#N |
Origin of Product |
United States |
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